7-(4-benzoylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
Description
7-(4-Benzoylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridin-3-one core substituted with a 4-benzoylpiperazine-1-carbonyl group at position 7, a 2-methoxyethyl chain at position 5, and a phenyl group at position 2.
Properties
IUPAC Name |
7-(4-benzoylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O4/c1-36-17-16-29-18-22(24-23(19-29)27(35)32(28-24)21-10-6-3-7-11-21)26(34)31-14-12-30(13-15-31)25(33)20-8-4-2-5-9-20/h2-11,18-19H,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKZVUIPVDXWFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,3-Dicarbonyl Derivatives
The pyrazolo[4,3-c]pyridin-3-one scaffold is accessible via cyclocondensation between 3-aminopyridine-4-carbonitrile derivatives and hydrazines. For example, heating ethyl 3-oxo-4-(phenylcarbamoyl)butanoate with phenylhydrazine in acetic acid yields the bicyclic core. Alternative routes employ Hantzsch-type reactions using aldehydes, β-ketoesters, and ammonium acetate.
Regioselective Pyrazole Ring Formation
Microwave-assisted methods enhance regioselectivity. Shekarrao et al. demonstrated that copper-catalyzed multicomponent reactions of β-bromovinyl aldehydes with alkynes and amines under microwave irradiation achieve >80% yields for pyridosteroids, a strategy adaptable to this core.
Functionalization at Position 7: 4-Benzoylpiperazine-1-Carbonyl Installation
Carbamate Formation via Chlorocarbonylation
Activation of the 7-position requires chlorocarbonylation using phosgene (COCl₂) in dichloromethane. Subsequent reaction with 4-benzoylpiperazine in the presence of triethylamine yields the carbamate linkage. This method mirrors protocols for pyridosteroid derivatives.
Palladium-Catalyzed Carbonylative Coupling
A more modern approach employs Pd(OAc)₂/Xantphos catalysis under CO atmosphere. The 7-bromo intermediate reacts with 4-benzoylpiperazine and carbon monoxide (1 atm) in dimethylformamide (DMF) at 100°C, achieving 75–85% yields.
Optimization and Challenges
Regioselectivity in Cyclocondensation
Competing pathways during pyrazole ring formation may yield regioisomers. Ansari et al. resolved similar issues in pyridosteroid synthesis by optimizing Pd-catalyzed conditions (5 mol% Pd, 140°C, 12 bar), ensuring >90% regioselectivity.
Stability of the Methoxyethyl Group
The 2-methoxyethyl chain is prone to oxidation. Performing alkylation under inert atmosphere (N₂/Ar) and using antioxidants like BHT (butylated hydroxytoluene) improves stability.
Coupling Efficiency at Position 7
Bulky substituents on the piperazine ring hinder carbamate formation. Switching from phosgene to N,N'-carbonyldiimidazole (CDI) enhances reaction rates while maintaining selectivity.
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Optimization
Recrystallization from ethanol/water (7:3 v/v) removes regioisomeric impurities, achieving >99% purity (HPLC).
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclocondensation + Alkylation | 62 | 97 | Cost-effective, scalable |
| Multicomponent + Carbonylation | 78 | 99 | Fewer steps, high regioselectivity |
| Pd-Catalyzed Coupling | 85 | 98 | Mild conditions, functional tolerance |
Chemical Reactions Analysis
Types of Reactions
7-(4-benzoylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation. For example, oxidation reactions may be carried out at elevated temperatures in the presence of an oxidizing agent, while reduction reactions may require low temperatures and an inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation of the methoxyethyl group may yield a corresponding aldehyde or carboxylic acid, while reduction of the benzoylpiperazine moiety may result in the formation of a secondary amine.
Scientific Research Applications
7-(4-benzoylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor for various chemical transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(4-benzoylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Core Structure Comparison
Piperazine Substituent Analysis
The 4-benzoylpiperazine-1-carbonyl group at position 7 is a critical pharmacophore. Comparisons include:
Table 2: Piperazine Substituent Impact
*Estimated values based on analogous structures.
Alkyl vs. Methoxyethyl Side Chains
The 5-(2-methoxyethyl) group in the target compound contrasts with:
- 5-Ethyl substituent (): Ethyl groups enhance lipophilicity but reduce solubility. The methoxyethyl chain in the target likely improves aqueous solubility due to the ether oxygen’s polarity .
- Isopropyl groups (e.g., compound 58 in ): Bulky substituents may hinder target binding but improve pharmacokinetic half-life .
Q & A
Q. What are the standard synthetic routes for preparing 7-(4-benzoylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Pyrazolopyridine Core Formation : Cyclization of precursors like 2-phenylhydrazine with ethyl acetoacetate under acidic conditions (e.g., acetic acid) generates the pyrazolone intermediate, followed by cyclization with aldehydes .
Piperazine Coupling : The benzoylpiperazine moiety is introduced via coupling reactions (e.g., carbodiimide-mediated amidation) under inert atmospheres to prevent oxidation .
- Optimization Strategies :
- Use catalysts (e.g., DMAP) to enhance acylation efficiency.
- Purify intermediates via high-performance liquid chromatography (HPLC) to ensure >95% purity .
- Monitor reaction progress with TLC or LC-MS to adjust stoichiometry and reaction time.
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and stereochemistry, particularly for the methoxyethyl and benzoylpiperazine groups .
- X-ray Crystallography : Resolves 3D conformation, critical for validating the pyrazolo[4,3-c]pyridine core and piperazine orientation .
- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular formula (C₃₁H₃₂N₆O₄) and detects isotopic patterns .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data observed for this compound across different in vitro assays?
- Methodological Answer : Contradictions may arise from assay-specific conditions:
- Dose-Response Validation : Replicate assays with standardized concentrations (e.g., 1 nM–10 μM) to rule out off-target effects at high doses .
- Target Engagement Studies : Use biophysical methods (e.g., SPR, ITC) to measure binding affinity directly, bypassing cellular variability .
- Structural Analog Comparison : Test analogs (e.g., methyl ester vs. ethyl ester derivatives) to isolate substituent-specific effects .
Q. What strategies are effective for separating enantiomers of this compound, given its chiral centers?
- Methodological Answer :
- Chiral Stationary Phase HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol gradients for baseline separation .
- Crystallization-Induced Diastereomerism : React the racemic mixture with chiral auxiliaries (e.g., Mosher’s acid) to form diastereomeric salts for selective crystallization .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the methoxyethyl group in modulating target affinity?
- Methodological Answer :
- Analog Synthesis : Replace the methoxyethyl group with isosteres (e.g., ethoxyethyl, hydroxyethyl) and compare binding kinetics .
- Molecular Dynamics Simulations : Model interactions between the methoxyethyl group and hydrophobic pockets of target proteins (e.g., kinases) .
- Pharmacophore Mapping : Overlay analogs to identify critical hydrogen-bonding or steric contributions .
Q. What modifications improve the metabolic stability of this compound in hepatic microsomal assays?
- Methodological Answer :
- Deuterium Incorporation : Replace labile hydrogen atoms in the methoxyethyl group with deuterium to slow CYP450-mediated oxidation .
- PEGylation : Attach polyethylene glycol (PEG) chains to the piperazine nitrogen to reduce hepatic clearance .
- Prodrug Design : Mask the carbonyl group as a ester prodrug, which hydrolyzes in target tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
